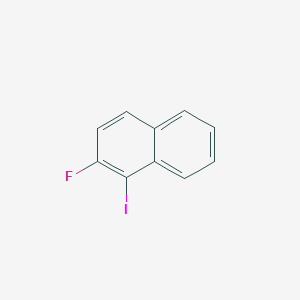

2-Fluoro-1-iodonaphthalene

Descripción general

Descripción

2-Fluoro-1-iodonaphthalene is an organic compound with the molecular formula C10H6FI and a molecular weight of 272.06 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom. This compound is commonly used in scientific research due to its unique chemical properties and reactivity.

Métodos De Preparación

The synthesis of 2-Fluoro-1-iodonaphthalene can be achieved through several methods:

Direct Fluorination and Iodination: One method involves the direct fluorination of 2-iodonaphthalene using a fluorinating agent such as SelectFluor. The reaction typically occurs in an aprotic solvent under controlled conditions to ensure the selective introduction of the fluorine atom.

Diazonium Salt Method: Another method involves the formation of a diazonium salt from 2-naphthylamine, followed by a Sandmeyer reaction to introduce the iodine atom.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to minimize by-products and enhance efficiency.

Análisis De Reacciones Químicas

2-Fluoro-1-iodonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

Grignard Reactions: It can react with Grignard reagents to form carbon-carbon bonds, leading to the formation of various substituted naphthalenes.

Common reagents used in these reactions include magnesium, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Fluoro-1-iodonaphthalene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1-iodonaphthalene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms influence the compound’s reactivity and interaction with other molecules. The fluorine atom, being highly electronegative, can stabilize negative charges, while the iodine atom can act as a good leaving group in substitution reactions .

Comparación Con Compuestos Similares

2-Fluoro-1-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

1-Fluoro-2-iodonaphthalene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

2-Fluoro-1-bromonaphthalene: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.

2-Fluoro-1-chloronaphthalene: Contains a chlorine atom, which is less reactive than iodine, leading to different chemical behavior.

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

Actividad Biológica

2-Fluoro-1-iodonaphthalene is an organic compound characterized by its unique combination of fluorine and iodine substituents on a naphthalene backbone, with the chemical formula C₁₀H₇FI. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-iodonaphthalene with a fluorinating agent under controlled conditions. This process yields the desired compound while ensuring the stability of both halogen substituents, which are crucial for its reactivity and biological interactions. The presence of fluorine enhances metabolic stability and bioavailability, making it a candidate for further pharmacological investigations.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of both halogen atoms. The mechanism of action includes:

- Nucleophilic Substitution : The iodine atom can act as a good leaving group, facilitating nucleophilic substitution reactions with various biological nucleophiles.

- Metabolic Stability : The fluorine atom contributes to enhanced metabolic stability, potentially allowing for prolonged activity within biological systems.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate promising applications:

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. For instance, fluorinated uridine analogues have shown potential as anticancer agents.

- Antiviral Activity : There is potential for this compound to be used in synthesizing antiviral agents. Specifically, fluorinated nucleosides have attracted attention for their efficacy against various viral infections .

Case Study 1: Anticancer Activity

A study investigated the synthesis of fluorinated uridine analogues from this compound. These analogues demonstrated significant cytotoxic effects in cancer cell lines, indicating that the compound could be a valuable precursor in developing new anticancer drugs.

Case Study 2: Antiviral Applications

Research on related compounds has shown that certain fluorinated nucleosides exhibit potent antiviral activity against herpes simplex virus types 1 and 2. This suggests that similar structural motifs found in this compound may also possess antiviral properties .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-fluoro-1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHVJMCTZHYRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308355 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70109-77-2 | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-fluoro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.